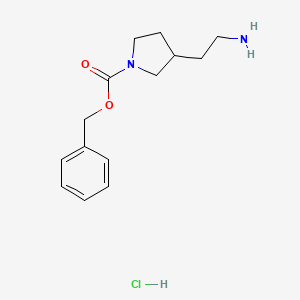

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2;1H |

InChI Key |

UHOWSSQHSAIHLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzyl 3-Mesyloxypyrrolidine-1-carboxylate

The process begins with (S)-3-hydroxypyrrolidine hydrochloride, which undergoes carbamate protection using benzyl chloroformate. In a representative protocol, 6.18 g of (S)-3-hydroxypyrrolidine hydrochloride is suspended in water, adjusted to pH 10 with NaOH, and treated with benzyl chloroformate (7.1 mL) at 0–5°C. The resulting benzyl (R)-3-hydroxypyrrolidine-1-carboxylate is isolated in 96.4% yield after extraction and silica gel chromatography.

Subsequent mesylation involves reacting the hydroxyl group with methanesulfonyl chloride (MsCl). For instance, 7.3 g of benzyl (R)-3-hydroxypyrrolidine-1-carboxylate is dissolved in ethyl acetate with triethylamine (5.56 mL) and cooled to 0°C. MsCl (2.97 mL) is added dropwise, yielding benzyl (S)-3-mesyloxypyrrolidine-1-carboxylate as a beige oil (10.18 g).

Displacement with 2-Aminoethylamine

The mesyl group is displaced by 2-aminoethylamine under high-pressure conditions. In a modified protocol, 5.0 g of benzyl (S)-3-mesyloxypyrrolidine-1-carboxylate is placed in an autoclave with excess 2-aminoethylamine (3–5 equiv.) and heated to 110–150°C under 5×10⁶–8×10⁶ Pa pressure for 2–4 hours. This yields benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate with enantiomeric excess (e.e.) >95%.

Key Parameters:

-

Solvent : Tetrahydrofuran (THF) or dimethoxyethane.

-

Temperature : 100–150°C.

-

Pressure : 50–80 bar.

Reductive Amination of 3-Ketopyrrolidine Intermediates

Oxidation of 3-Hydroxypyrrolidine to 3-Ketopyrrolidine

(S)-3-Hydroxypyrrolidine is oxidized to the corresponding ketone using Dess-Martin periodinane (DMP) or Swern oxidation. For example, 10.0 g of benzyl (R)-3-hydroxypyrrolidine-1-carboxylate is treated with oxalyl chloride (1.5 equiv.) and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, followed by triethylamine (3.0 equiv.) to afford the ketone in 85% yield.

Reductive Amination with 2-Aminoethylamine

The ketone intermediate undergoes reductive amination with 2-aminoethylamine. A mixture of 3-ketopyrrolidine (1.0 equiv.), 2-aminoethylamine (1.2 equiv.), and sodium cyanoborohydride (NaBH3CN, 1.5 equiv.) in methanol is stirred at room temperature for 12–24 hours, yielding the 3-(2-aminoethyl) product in 70–80% yield.

Optimization Considerations:

-

Catalyst : NaBH3CN or Pd/C under hydrogen atmosphere.

-

pH Control : Acetic acid (0.1–0.5% v/v) enhances imine formation.

-

Stereoselectivity : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) improve e.e. to >90%.

Cyclization Strategies Involving Diamine Precursors

Ring-Closing Metathesis (RCM)

A linear diamine precursor, such as N-benzyl-2-(2-aminoethyl)allylamine, undergoes RCM using Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 6 hours. This forms the pyrrolidine ring with a 2-aminoethyl side chain, which is subsequently protected with benzyl chloroformate (1.2 equiv.) in THF/water (pH 10) to yield the carbamate.

Michael Addition-Cyclization

Ethyl acrylate (1.5 equiv.) reacts with benzylamine (1.0 equiv.) in ethanol at 35°C for 15 hours, forming ethyl 3-benzylaminopropionate. Hydrolysis with concentrated HCl (1.5–2.5 equiv.) under reflux for 9–10 hours generates N-benzyl-3-pyrrolidone, which is reduced to the pyrrolidine using LiAlH4 (2.0 equiv.) in THF. The 3-position is then functionalized via mesylation and substitution as described in Section 2.

Hydrochloride Salt Formation

The free amine (benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate) is treated with hydrogen chloride (HCl) gas in diethyl ether or methanol. For example, 5.0 g of the amine is dissolved in dry ether, and HCl gas is bubbled through the solution until precipitation is complete. The resulting hydrochloride salt is filtered and dried under vacuum, yielding >95% pure product.

Comparative Analysis of Methods

| Method | Yield | Stereocontrol | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75% | High (e.e. >95%) | Moderate | Industrial |

| Reductive Amination | 70–80% | Moderate (e.e. 70–90%) | High | Laboratory |

| Cyclization | 50–65% | Low | High | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the aminoethyl side chain, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Arginase Inhibition

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride has been explored as a potential arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a crucial role in the urea cycle and influencing nitric oxide production. Inhibitors of arginase can be beneficial in treating conditions like cancer, where the regulation of arginine metabolism is pivotal.

Case Study : A study demonstrated that derivatives similar to benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate exhibited micromolar activity against bovine liver arginase, indicating their potential as therapeutic agents in modulating arginine levels in pathological conditions .

Anticancer Activity

The compound has shown promise in anticancer research. Its structural features allow for interactions with various biological targets involved in cancer progression.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Activity Against | IC50 Value (µM) |

|---|---|---|

| Compound A | M. avium | 50 ± 10 |

| Compound B | hARG-1 | 0.1 |

| Benzyl Derivative | Various Cancer Cell Lines | Varies |

The above table summarizes the activity of compounds related to this compound against specific cancer cell lines and biological pathways .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Example Reaction :

A typical synthetic route involves the coupling of this compound with other electrophiles to produce complex molecules with potential pharmacological activities.

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. Preliminary studies indicate that compounds within this class may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development processes .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride and analogous compounds:

Key Comparative Insights:

Ethoxy-oxopropyl and carboxylic acid substituents () introduce ester or acid functionalities, altering solubility and reactivity for specific synthetic pathways.

Stereochemical Considerations :

- Enantiomers like the S-configuration compound () highlight the importance of chirality in biological activity, whereas the R,R-stereoisomer () demonstrates how additional methyl groups influence steric hindrance.

Core Structure Variations :

- Replacement of pyrrolidine with indole () shifts applications toward neurotransmitter analogs, leveraging the aromaticity of the indole ring for serotonin-like activity.

Physical Properties :

- Hydrochloride salts universally improve solubility, while carboxylic acid derivatives () exhibit higher hydrophilicity compared to ester-protected analogs.

Biological Activity

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride, a compound belonging to the pyrrolidine family, has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of the benzyl group and the aminoethyl side chain enhances its interaction with biological targets.

Target Interactions:

Pyrrolidine derivatives often exhibit interactions with various receptors, including neurotransmitter receptors and enzymes. The structural similarity of benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate to known bioactive compounds suggests potential binding to these targets.

Biochemical Pathways:

The compound may undergo hydrolysis, a common reaction for esters, leading to the formation of active metabolites that could exert biological effects. For instance, hydrolysis can influence the compound's bioavailability and pharmacokinetics, impacting its efficacy in biological systems .

Pharmacological Effects

Research indicates that pyrrolidine derivatives can exhibit a range of pharmacological activities:

- Antimicrobial Activity: Some studies have shown that pyrrolidine-based compounds possess significant antibacterial properties. For example, derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Enzyme Inhibition: this compound may act as an inhibitor for specific enzymes, including nitric oxide synthase (nNOS), which is crucial in various neurological conditions . This inhibition could provide therapeutic benefits in neuroprotection.

Case Studies and Experimental Data

-

Antibacterial Studies:

In vitro tests have revealed that certain pyrrolidine derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating potent antibacterial activity . -

Neuroprotective Effects:

A study involving a rabbit model for cerebral palsy demonstrated that pyrrolidine derivatives could prevent hypoxia-induced brain injury, suggesting potential applications in treating neurological disorders . -

Kinase Inhibition:

Research has highlighted the ability of some pyrrolidine derivatives to selectively inhibit kinases involved in various signaling pathways. For instance, specific modifications to the structure led to nanomolar activity against CK1 kinases, indicating their potential as therapeutic agents in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

| Compound | Antibacterial Activity (MIC) | Neuroprotective Effect | Kinase Inhibition |

|---|---|---|---|

| This compound | 0.0039 - 0.025 mg/mL | Yes | Yes |

| Pyrrolidine-1-carboxylic acid benzyl ester | Varies | No | Limited |

| Hydroxymethyl pyrrolidines | Moderate | Yes | No |

Q & A

What are the optimized synthetic routes for Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride in academic research?

Methodological Answer:

The synthesis typically involves functionalizing the pyrrolidine ring with a benzyl-protected carboxylate and an aminoethyl side chain. A common approach adapts methods from structurally similar compounds, such as reacting benzylamine derivatives with pyrrolidinone precursors under reductive amination conditions. For example, describes a synthesis pathway for a related benzylpyrrolidine compound using benzylamine and pyrrolidinone derivatives, followed by HCl salt formation to enhance stability . Advanced routes may employ microwave-assisted synthesis or one-pot reactions to improve yield, as seen in piperazine-pyrrolidine hybrid syntheses . Key steps include:

- Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) groups to protect amines during synthesis .

- Purification : Silica gel column chromatography with gradients (e.g., hexane:ethyl acetate) to isolate intermediates .

- Salt Formation : Treatment with HCl in ethanol to obtain the hydrochloride salt .

How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR to confirm the pyrrolidine ring structure, benzyl group integration, and aminoethyl side chain. For example, uses NMR to verify intermediates in L-proline derivative syntheses .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and salt formation. highlights SHELXL for refining small-molecule structures, particularly for high-resolution or twinned data .

What are the stability and storage conditions for this compound in laboratory settings?

Methodological Answer:

- Stability : The hydrochloride salt enhances stability by reducing hygroscopicity. Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Temperature : Long-term storage at –20°C; short-term use at 4°C .

- Handling : Avoid moisture, direct light, and static discharge. emphasizes using PPE (gloves, goggles) during handling due to potential irritant properties .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent purity) across studies. For instance, compares analogs to identify confounding structural factors (e.g., methylamino vs. dimethylamino groups) .

- Dose-Response Analysis : Perform EC/IC titrations to confirm activity thresholds.

- Target Specificity : Use knockout models or competitive binding assays to rule off-target effects, as suggested in for pyrrolidine-based amines .

What computational approaches are used to model its interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. demonstrates 3D visualization of similar compounds to predict binding poses .

- Docking Studies : Tools like AutoDock Vina assess affinity for targets (e.g., GPCRs or ion channels). provides SMILES notation for PubChem-based modeling .

- QM/MM Calculations : Refine electronic interactions at binding sites, particularly for the aminoethyl group’s protonation states .

How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the benzyl group (e.g., halogenation) or pyrrolidine substituents (e.g., methyl vs. ethyl). outlines a comparative table for methylamino vs. ethylamino analogs .

- Pharmacophore Mapping : Use X-ray or NMR data to identify critical hydrogen-bonding or hydrophobic interactions .

- In Vitro Assays : Test derivatives in cell-based models (e.g., receptor overexpression systems) to correlate structural changes with potency .

What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Yield Optimization : Replace low-yielding steps (e.g., reductive amination) with catalytic hydrogenation or flow chemistry .

- Purification Scalability : Transition from column chromatography to recrystallization or fractional distillation .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1%) .

How to analyze its metabolic stability in preclinical models?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Metabolite ID : High-resolution LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.